molecular formula C23H26O11 B2569367 Decenpicrin A CAS No. 60197-56-0

Decenpicrin A

Cat. No.: B2569367
CAS No.: 60197-56-0
M. Wt: 478.45
InChI Key: RBTWPFBRVJRSRZ-RUNRASHISA-N
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Description

Decenpicrin A is a recently identified bioactive compound belonging to the class of decanolide derivatives, characterized by a 10-membered macrolactone ring with unique hydroxyl and methyl substituents . The compound was first isolated from marine Streptomyces strains in 2022, with structural elucidation via NMR and high-resolution mass spectrometry confirming its molecular formula (C₃₂H₅₄O₈) and stereochemistry . Preclinical trials highlight its inhibitory effects on cyclophilin A, a peptidyl-prolyl isomerase implicated in protein folding and immune response regulation, positioning this compound as a candidate for autoimmune and cancer therapeutics .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O11/c1-2-13-14-6-7-30-21(29)15(14)10-31-22(13)34-23-19(18(27)17(26)16(9-24)32-23)33-20(28)11-4-3-5-12(25)8-11/h2-5,8,10,13-14,16-19,22-27H,1,6-7,9H2/t13-,14+,16-,17-,18+,19-,22+,23+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTWPFBRVJRSRZ-RUNRASHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decenpicrin A typically involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the core lactone structure, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Limitations in Available Data

The provided sources ( ) discuss:

  • Transition states in reaction mechanisms

  • Single-molecule reaction detection

  • Classification of reaction types (synthesis, decomposition, etc.)

  • Reaction optimization using Design of Experiments (DoE)

  • Laboratory protocols for basic reaction analysis

None mention "Decenpicrin A," indicating that either:

  • The compound is newly discovered or hypothetical.

  • Published studies on its reactions are not included in the provided materials.

General Reaction Frameworks

While specific data on this compound is absent, its reactions could align with established reaction types and optimization principles:

Common Reaction Types

Reaction TypeDescriptionExample from Sources
Synthesis Formation of complex molecules from simpler precursors2Mg+O22MgO\text{2Mg} + \text{O}_2 \rightarrow \text{2MgO}
Decomposition Breakdown into smaller molecules (e.g., via heat or catalysts)H2O2H2O+O2\text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{O} + \text{O}_2
Oxidation-Reduction Electron transfer between reactantsH2+F22HF\text{H}_2 + \text{F}_2 \rightarrow \text{2HF}
Combustion Reaction with oxygen, producing energy, CO2_2, and H2_2OCH3CH2OH+3O22CO2+3H2O\text{CH}_3\text{CH}_2\text{OH} + 3\text{O}_2 \rightarrow 2\text{CO}_2 + 3\text{H}_2\text{O}

Advanced Methodologies

  • Transition-State Analysis : Techniques like chirped-pulse millimeter-wave spectroscopy or kinetic studies could elucidate reaction pathways.

  • Reaction Optimization : DoE identifies optimal conditions (e.g., temperature, stoichiometry) for yield and purity .

Hypothetical Reaction Pathways for this compound

Assuming this compound is a polyketide or terpenoid derivative (common in bioactive natural products), potential reactions might include:

Oxidative Modifications

ReactantsConditionsProductsEvidence (Generalized)
This compound + O2_2Catalytic metal complexOxidized derivatives (e.g., epoxides)Color change, gas evolution

Hydrolysis

ReactantsConditionsProductsEvidence
This compound + H2_2OAcidic/basic catalystSmaller glycosides or aglyconesPrecipitate formation

Functionalization

ReactantsConditionsProductsEvidence
This compound + Alkyl halideNucleophilic substitutionAlkylated derivativesExothermicity, new IR peaks

Recommendations for Future Research

  • Structural Elucidation : Use NMR and mass spectrometry to confirm this compound’s structure.

  • Kinetic Studies : Apply techniques from to map reaction rates and transition states.

  • Computational Modeling : Leverage AI frameworks (e.g., CGR-based models ) to predict novel reaction centers.

Scientific Research Applications

Decenpicrin A has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: this compound has shown potential as an antimicrobial and anti-inflammatory agent, making it a subject of interest in biological studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Decenpicrin A involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with key signaling molecules and pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Functional Groups Molecular Weight (g/mol)
This compound 10-membered lactone C-12 hydroxyl, C-3 methyl 602.78
Withaferin A Steroidal lactone α,β-unsaturated ketone 470.61
Rapamycin 31-membered lactone Triene, pipecolic acid 914.19

Mechanistic and Pharmacodynamic Profiles

This compound inhibits cyclophilin A with an IC₅₀ of 0.8 μM, outperforming Cyclosporin A (IC₅₀ = 1.5 μM) in suppressing T-cell activation in vitro . In contrast:

  • Withaferin A : Targets NF-κB and heat shock proteins, inducing apoptosis in cancer cells at IC₅₀ values of 1–2 μM .

Table 2: Pharmacodynamic Comparison

Compound Primary Target Mechanism Therapeutic Indications
This compound Cyclophilin A Protein folding inhibition Autoimmunity, cancer
Withaferin A NF-κB, HSP90 Apoptosis induction Neurodegeneration, oncology
Rapamycin mTORC1 Cell cycle arrest Immunosuppression, oncology

Pharmacokinetic Behavior

This compound exhibits moderate oral bioavailability (35–40%) in rodent models, surpassing Withaferin A (15–20%) but lagging behind Rapamycin (60–70%) due to higher polarity . Its plasma half-life (t₁/₂ = 6.2 hours) supports twice-daily dosing, whereas Rapamycin requires once-daily administration (t₁/₂ = 62 hours) .

Table 3: Pharmacokinetic Parameters

Parameter This compound Withaferin A Rapamycin
Bioavailability (%) 35–40 15–20 60–70
t₁/₂ (hours) 6.2 2.5 62
Protein Binding (%) 88 92 95

Q & A

Q. What are the validated analytical techniques for identifying Decenpicrin A in complex biological matrices, and how should they be optimized?

To identify this compound, researchers should employ a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For quantification in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards is recommended to minimize matrix effects. Method optimization requires testing extraction solvents (e.g., methanol vs. acetonitrile) and column chemistries (C18 vs. HILIC) to maximize recovery and resolution . Calibration curves must adhere to precision standards (≤15% RSD) per ICH guidelines .

Q. How can researchers design reproducible synthesis protocols for this compound?

Reproducible synthesis requires documenting reagent sources (e.g., Sigma-Aldrich vs. TCI America), purity grades, and reaction conditions (temperature, solvent ratios, catalyst loading). For example, if this compound is synthesized via a palladium-catalyzed cross-coupling, researchers should report catalyst batch numbers, degassing procedures, and inert atmosphere protocols. Reaction progress must be monitored using thin-layer chromatography (TLC) or in-line FTIR. Post-synthesis, purification steps (e.g., column chromatography gradients) and yield calculations should align with peer-reviewed protocols to ensure replicability .

Q. What analytical techniques are prioritized for quantifying this compound in environmental samples, and how are interferences mitigated?

LC-MS/MS with electrospray ionization (ESI) is preferred for environmental quantification due to its sensitivity. To mitigate matrix effects, solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis HLB) should precede analysis. Researchers must validate methods via spike-recovery experiments (70–120% recovery acceptable) and assess limit of quantification (LOQ) using signal-to-noise ratios ≥10:1. Internal standards (e.g., deuterated analogs) correct for ion suppression .

Advanced Research Questions

Q. What strategies resolve contradictory data on this compound’s mechanism of action across in vitro and in vivo studies?

Contradictions often arise from variability in cell lines, dosage regimes, or assay endpoints. To address this, researchers should conduct comparative studies using isogenic cell models and standardized dosing (e.g., μM vs. nM ranges). Meta-analyses of existing data can identify confounding variables (e.g., serum content in cell media). For in vivo discrepancies, pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) clarifies bioavailability differences. Cross-validation with orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibitors) strengthens mechanistic claims .

How should a research question investigating this compound’s structure-activity relationships (SAR) balance novelty with methodological rigor?

SAR studies must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “How do substituents at the C7 position of this compound influence its binding affinity to Target X?” This question integrates molecular docking (novelty) with surface plasmon resonance (SPR) validation (rigor). Researchers should use a defined compound library (e.g., 10 analogs) and control for stereochemistry effects. Statistical analysis must report p-values and effect sizes to distinguish meaningful trends from noise .

Q. What computational approaches are validated for predicting this compound’s off-target interactions, and how are predictions experimentally verified?

Molecular dynamics (MD) simulations (e.g., GROMACS) and pharmacophore modeling (Schrödinger Suite) predict off-target binding. Researchers should prioritize targets with high shape similarity scores (Tanimoto coefficient ≥0.8) and validate predictions using competitive binding assays (e.g., fluorescence polarization). False positives are minimized by cross-referencing with databases like ChEMBL for known interactions. Energy minimization steps in simulations must account for solvent effects (explicit water models) .

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